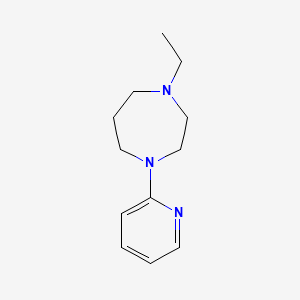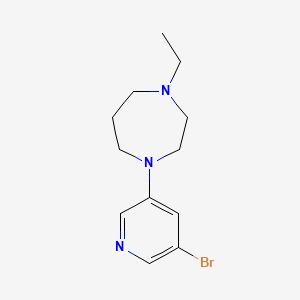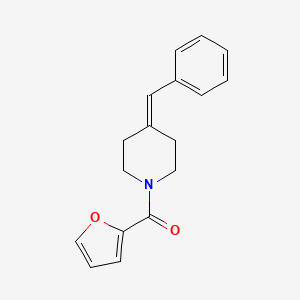![molecular formula C16H18FN3O B7584482 N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584482.png)
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is a member of the piperidine class of compounds, which are known for their diverse range of biological activities. In
科学的研究の応用
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide has been studied for its potential applications in scientific research. One of the major applications of this compound is in the field of neuroscience. It has been shown to have an affinity for the sigma-1 receptor, which is known to play a role in the modulation of neurotransmitter release. This makes it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide is not fully understood. However, it is known to bind to the sigma-1 receptor, which is a transmembrane protein that is found in various tissues throughout the body. The sigma-1 receptor is known to play a role in the regulation of ion channels, neurotransmitter release, and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine and serotonin in the brain, which are neurotransmitters that play a role in the regulation of mood and emotion. It has also been shown to have anxiolytic and antidepressant effects in animal models.
実験室実験の利点と制限
One of the major advantages of using N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in some cell lines, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for the study of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide. One area of research is the development of more selective sigma-1 receptor ligands. This could lead to the development of more effective treatments for neurological disorders. Another area of research is the study of the role of the sigma-1 receptor in cancer. It has been shown to play a role in the regulation of cell survival and proliferation, and may be a potential target for the development of anticancer drugs. Overall, the study of this compound has the potential to lead to new insights into the role of the sigma-1 receptor in various physiological and pathological processes.
合成法
The synthesis method of N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide involves a series of chemical reactions. The starting materials for the synthesis are 7-fluoroquinoline-2-carboxylic acid, piperidine, and acetic anhydride. The first step in the synthesis involves the conversion of 7-fluoroquinoline-2-carboxylic acid to 7-fluoroquinoline-2-carboxamide. This is achieved by reacting the acid with ammonia in the presence of a catalyst. The resulting amide is then reacted with piperidine in the presence of a base to form this compound. The final step in the synthesis involves the acetylation of the amine group using acetic anhydride.
特性
IUPAC Name |
N-[1-(7-fluoroquinolin-2-yl)piperidin-3-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c1-11(21)18-14-3-2-8-20(10-14)16-7-5-12-4-6-13(17)9-15(12)19-16/h4-7,9,14H,2-3,8,10H2,1H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADKDQAWXQCXYJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1CCCN(C1)C2=NC3=C(C=CC(=C3)F)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(5,6-Dimethyl-1-benzofuran-2-yl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7584406.png)
![3-Azaspiro[5.5]undecan-3-yl-(5-chloropyrimidin-4-yl)methanone](/img/structure/B7584409.png)



![N-[1-amino-2-(3-chlorophenyl)-1-oxopropan-2-yl]thiophene-3-carboxamide](/img/structure/B7584446.png)


![3-[(2-chlorophenyl)methyl]-N-cyclopropylazetidine-1-carboxamide](/img/structure/B7584470.png)

![N-[1-(5-bromopyridin-2-yl)piperidin-3-yl]acetamide](/img/structure/B7584485.png)

![N-[1-(5-chloro-2-cyanophenyl)piperidin-3-yl]acetamide](/img/structure/B7584501.png)
